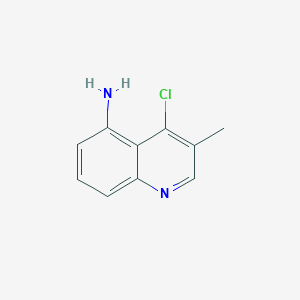

4-Chloro-3-methylquinolin-5-amine

Description

4-Chloro-3-methylquinolin-5-amine (CAS: 2031268-87-6; molecular formula: C₁₀H₉ClN₂) is a quinoline derivative featuring a chlorine substituent at position 4, a methyl group at position 3, and a primary amine at position 5 (Figure 1). The quinoline scaffold is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring. This compound’s structural uniqueness arises from the strategic placement of its substituents, which influence its electronic, steric, and solubility properties. The compound is listed in specialty chemical catalogs (e.g., AccelaChemBio), suggesting its utility as a building block in drug discovery or materials science .

Properties

IUPAC Name |

4-chloro-3-methylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-13-8-4-2-3-7(12)9(8)10(6)11/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVYITBJMNBBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=C2N=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylquinolin-5-amine typically involves the use of quinoline derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated quinoline derivative under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and conditions can be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylquinolin-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or amine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

4-Chloro-3-methylquinolin-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.

Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.

Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylquinolin-5-amine in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes . The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structural Analogs

Key Research Findings and SAR Insights

Substituent Position Effects

- Chlorine Position: The antimalarial activity of 7-chloroquinolin-4-amine derivatives (e.g., 3a, 4 in ) highlights the importance of chloro placement. Chlorine at position 7 in these analogs enhances binding to heme targets in Plasmodium parasites .

- Amine Position: Amine groups at positions 4 or 5 (e.g., this compound vs. 5-Chloro-8-methyl-2-propylquinolin-4-amine) influence hydrogen-bonding capacity. Position 5 amines may enhance solubility due to increased polarity compared to position 4 .

Alkyl/Aryl Modifications

- Methyl vs. In contrast, 7-Chloro-N-cyclopentylquinolin-4-amine’s bulky cyclopentyl group at position 4 improves lipophilicity, aiding membrane penetration .

- Trifluoromethyl vs. Chlorine: The trifluoromethyl group in 2-(Trifluoromethyl)quinolin-4-amine (CAS 1700-93-2) enhances metabolic stability and electron-withdrawing effects, making it suitable for CNS-targeting applications .

Biological Activity

4-Chloro-3-methylquinolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been shown to interact with various biological targets, leading to a range of pharmacological effects. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The binding typically involves hydrogen bonding and hydrophobic interactions, stabilizing the compound at the active sites of these enzymes.

Cellular Effects

This compound influences various cellular processes by modulating key signaling pathways. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it alters the expression of genes involved in apoptosis and cell cycle regulation, impacting cell survival and growth.

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for determining its bioavailability and therapeutic efficacy. Studies indicate that the compound's stability can be affected by environmental factors such as light and temperature, which may influence its long-term effects on cellular functions.

Dosage Effects

In animal models, the effects of this compound vary significantly with dosage. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities. Conversely, higher doses can lead to toxic effects like hepatotoxicity and nephrotoxicity. This highlights the importance of dosage optimization for achieving beneficial outcomes while minimizing adverse effects.

Antimalarial Activity

Recent studies have demonstrated that quinoline derivatives possess potent antimalarial properties. For example, compounds structurally related to this compound have shown IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum, indicating significant antimalarial activity compared to standard treatments like chloroquine .

| Compound | IC50 Value (μg/mL) | Activity Level |

|---|---|---|

| 4b | 0.014 | Excellent |

| g | 0.025 | High |

| i | 0.045 | Moderate |

| 12 | 5.87 | Moderate |

Anticancer Activity

Another area of interest is the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.